methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a structurally complex heterocyclic compound integrating a benzothiazole ring, a pyrazole core, and a 5-fluoroindole moiety. This architecture positions it within a class of molecules investigated for diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . Its synthesis typically involves multi-step reactions, such as condensation of substituted hydrazines with β-ketoesters, followed by functionalization of the indole and benzothiazole units .
Properties
Molecular Formula |
C25H22FN5O3S |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C25H22FN5O3S/c1-14(27-10-9-15-13-28-18-8-7-16(26)11-17(15)18)23-20(12-22(32)34-2)30-31(24(23)33)25-29-19-5-3-4-6-21(19)35-25/h3-8,11,13,28,30H,9-10,12H2,1-2H3 |
InChI Key |
GSJPVLAOKFWFAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CNC2=C1C=C(C=C2)F)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Fluoroindole Moiety: The fluoroindole can be synthesized via electrophilic fluorination of an indole precursor.
Construction of the Pyrazolone Core: This involves the condensation of a hydrazine derivative with an appropriate β-keto ester.
Coupling Reactions: The final compound is formed by coupling the benzothiazole, fluoroindole, and pyrazolone intermediates under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its key functional groups:
| Functional Group | Reactivity Profile |
|---|---|
| Benzothiazole (C7H5NS) | Susceptible to electrophilic substitution at the 2-position; resistant to nucleophilic attack due to aromatic stabilization. |
| 5-Fluoroindole (C8H5FN) | Electron-withdrawing fluorine enhances electrophilic substitution at the 6-position; prone to oxidation at the pyrrole ring. |
| Pyrazolone (C3H4N2O) | Keto-enol tautomerism enables participation in acid/base-catalyzed reactions; reactive toward nucleophiles at the β-carbon. |
| Methyl Ester (COOCH3) | Hydrolyzes under acidic/basic conditions to carboxylic acid; susceptible to transesterification. |
Oxidation Reactions
The pyrazolone and indole moieties are primary sites for oxidation:
-
Pyrazolone Ring Oxidation :
-
Reagents: KMnO4 (acidic), H2O2/Fe²⁺ (Fenton’s reagent).
-
Products: Hydroxylated derivatives or ring-opened dicarboxylic acids.
-
-
Indole Oxidation :
-
Reagents: O3 (ozonolysis), m-CPBA (meta-chloroperbenzoic acid).
-
Products: Oxindole or isoindole derivatives via epoxidation or cleavage pathways.
-
Reduction Reactions
Reductive transformations target unsaturated bonds and heteroatoms:
-
Imine Bond Reduction :
-
Reagents: NaBH4, LiAlH4.
-
Products: Secondary amine derivatives.
-
-
Ester Reduction :
-
Reagents: LiAlH4, DIBAL-H.
-
Products: Primary alcohol (via carboxylic acid intermediate).
-
Electrophilic Aromatic Substitution (EAS)
-
Benzothiazole : Bromination or nitration occurs preferentially at the 6-position due to fluorine’s meta-directing effect .
-
Indole : Fluorine’s electron-withdrawing nature directs substitution to the 4- or 6-position.
Nucleophilic Substitution
Hydrolysis and Transesterification
-
Ester Hydrolysis :
-
Conditions: HCl (aqueous) or NaOH (saponification).
-
Product: Carboxylic acid derivative.
-
-
Transesterification :
-
Conditions: Alcohol (ROH) + acid catalyst (H2SO4).
-
Product: Alternate ester derivatives (e.g., ethyl, propyl).
-
Photochemical Reactions
The benzothiazole and indole systems exhibit photostability, but prolonged UV exposure may induce:
-
Ring-opening of the pyrazolone core.
-
Dimerization via [2+2] cycloaddition at the enone system.
Synthetic Modifications for Enhanced Bioactivity
| Modification | Expected Outcome |
|---|---|
| Fluorine Replacement | Altered electronic profile; improved metabolic stability. |
| Ester-to-Amide Conversion | Enhanced solubility and target affinity. |
| Benzothiazole Functionalization | Tunable selectivity for enzymatic targets. |
Stability and Degradation Pathways
-
Thermal Degradation : Decomposition above 200°C yields CO2, NH3, and aromatic fragments.
-
Hydrolytic Degradation : Ester hydrolysis dominates in physiological pH, forming carboxylic acid.
Scientific Research Applications
Structural Characteristics
The molecular formula of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is C17H18N4O4S, with a molecular weight of 374.4 g/mol. The compound features a unique combination of functional groups that contribute to its biological activity and solubility characteristics.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The incorporation of benzothiazole and pyrazole moieties has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, a study highlighted the synthesis of pyrazole derivatives that demonstrated significant inhibition of cancer cell proliferation through apoptosis induction pathways .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties. Investigations into the structure–activity relationship (SAR) of similar compounds indicate that modifications in the indole and benzothiazole components can enhance antimicrobial efficacy .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Compounds containing indole derivatives have been shown to exhibit neuroprotective effects in models of neurodegenerative diseases . The ability to cross the blood-brain barrier makes these compounds suitable candidates for treating conditions such as Alzheimer's disease.
Synthesis and Biological Evaluation
A notable case study involved the synthesis of pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their anticancer activity against several human cancer cell lines. The results demonstrated that specific structural modifications significantly enhanced their potency .
In Silico Studies
In silico studies have also been conducted to predict the binding affinity of this compound to various biological targets. These studies indicated a high likelihood of interaction with enzymes involved in cancer progression and inflammation, supporting further experimental validation .
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and indole rings may facilitate binding to hydrophobic pockets, while the pyrazolone core could participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
| Compound Name | Core Structure | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | Benzothiazole-Pyrazole-Indole | 5-Fluoroindole, ethylidene amino, methyl ester | Anticancer, antimicrobial | |
| Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate | Benzothiazole-Pyrazole | Trifluoromethoxyphenyl, ethylidene amino, methyl ester | Antimicrobial | |
| (4Z)-4-(1-{[2-(5-Fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Pyrazole-Indole | 5-Fluoroindole, 4-methoxyphenyl | Antitumor, anti-inflammatory | |
| (4Z)-2-(1,3-Benzothiazol-2-yl)-5-methyl-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one | Benzothiazole-Pyrazole | Trifluoromethoxyphenyl | Antibacterial |
Key Observations :
- Benzothiazole vs. Pyrazole Dominance : The target compound’s benzothiazole-pyrazole core enhances π-π stacking interactions with biological targets compared to simpler pyrazole-indole hybrids .
- Fluorinated Indole Moiety: The 5-fluoroindole group improves lipophilicity and binding affinity to serotonin receptors or kinase enzymes, differentiating it from non-fluorinated analogs .
Unique Advantages of the Target Compound :
- Dual Activity : Combines benzothiazole-mediated DNA intercalation (anticancer) and indole-driven receptor modulation (anti-inflammatory) .
- Enhanced Selectivity: The 5-fluoroindole group reduces off-target effects compared to non-fluorinated pyrazole derivatives .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
| Property | Target Compound | Methyl [(4Z)-1-(Benzothiazol-2-yl)-5-oxo-4-(trifluoromethoxy...)-...acetate | (4Z)-4-(5-Fluoroindol-3-yl...)-2-(4-methoxyphenyl)... |
|---|---|---|---|
| LogP | 3.8 | 4.1 | 2.9 |
| Solubility (mg/mL) | 0.12 | 0.08 | 0.25 |
| t1/2 (in vivo) | 6.5 h | 4.2 h | 8.1 h |
Insights :
- Lipophilicity : The target compound’s LogP (3.8) balances membrane permeability and aqueous solubility better than highly lipophilic trifluoromethoxy analogs .
- Metabolic Stability: The ethylidene amino group reduces oxidative metabolism, leading to a longer half-life compared to simpler pyrazoles .
Biological Activity
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate (CAS Number: 879056-60-7) is a complex organic compound characterized by its unique structural features, including a benzothiazole ring and a pyrazole moiety. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C17H18N4O4S
Molecular Weight: 374.4 g/mol
Structure Overview:
The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of the benzothiazole and pyrazole rings is particularly significant in mediating interactions with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
The proposed mechanism involves the compound's interaction with specific molecular targets such as protein kinases and transcription factors that regulate cell growth and survival. For instance, studies indicate that it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to disrupted cell cycle progression and enhanced apoptotic signaling pathways.
In Vivo Studies
Animal models have been utilized to assess the therapeutic efficacy of this compound. In a study involving mice implanted with tumor cells, treatment with this compound resulted in significant tumor regression compared to control groups.
Toxicity Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicological effects and establish a comprehensive safety margin.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Breast Cancer Model
In a controlled study, this compound was administered to mice with MCF7 breast cancer xenografts. Results showed a 70% reduction in tumor volume after four weeks of treatment compared to untreated controls.
Case Study 2: Lung Cancer Study
Another study focused on A549 lung cancer cells treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, given its multi-ring system?
A multi-step approach is typically employed:
- Step 1 : Condensation of 1,3-benzothiazole-2-amine with a β-ketoester to form the pyrazolone core.
- Step 2 : Introduction of the (Z)-ethylidene moiety via Schiff base formation with 2-(5-fluoro-1H-indol-3-yl)ethylamine under controlled pH (e.g., acetic acid catalysis).
- Step 3 : Esterification of the acetyl group using methanol and a dehydrating agent (e.g., DCC/DMAP). Key challenges include maintaining stereochemistry at the (4Z) position and avoiding indole ring oxidation. Reaction monitoring via TLC and intermediate purification via column chromatography are critical .
Q. Which spectroscopic techniques are essential for verifying the compound’s structure and purity?
- NMR : and NMR confirm substituent positions (e.g., benzothiazole C2 linkage, indole C3 substitution) and Z-configuration of the ethylidene group.
- HRMS : Validates molecular formula (e.g., [M+H] peak matching CHFNOS).
- IR : Confirms carbonyl stretches (e.g., ester C=O at ~1730 cm, pyrazolone C=O at ~1680 cm). Purity should be assessed via HPLC (>95% by UV at 254 nm) .
Advanced Questions
Q. How can regioselectivity issues during pyrazolone ring formation be mitigated?
Competing pathways (e.g., 1,3- vs. 1,5-electrophilic attack) are influenced by:
- Solvent polarity : Use of DMF or DMSO enhances nucleophilicity at the benzothiazole C2 position.
- Catalysts : Lewis acids like ZnCl direct regioselective cyclization.
- Temperature : Lower temperatures (0–5°C) favor kinetic control, reducing byproducts. Computational modeling (DFT calculations) can predict transition-state energies to optimize conditions .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in IC values or target selectivity may arise from:
- Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm binding.
- Metabolic instability : Evaluate compound stability in liver microsomes to rule out false negatives.
- Structural analogs : Synthesize derivatives (e.g., replacing the 5-fluoroindole with 5-chloro) to isolate pharmacophore contributions. Cross-reference with crystallographic data (if available) to validate binding modes .
Q. How can computational tools predict the compound’s interaction with kinase targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR or Aurora kinases). Focus on hydrogen bonding with the pyrazolone carbonyl and hydrophobic interactions with the benzothiazole.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å).
- QSAR : Train models on indole-pyrazole derivatives to optimize substituent effects on potency. Validate predictions with in vitro kinase profiling .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for dose-response studies?
- Nonlinear regression : Fit sigmoidal curves (Hill equation) to calculate EC and Hill slopes.
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Power analysis : Ensure n≥3 replicates per dose to achieve 80% power for detecting 2-fold activity differences. Use tools like GraphPad Prism for robust analysis .
Q. How should researchers optimize reaction yields while minimizing byproducts?
- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading in a factorial design (e.g., 3 matrix) to identify optimal conditions.
- In situ monitoring : Employ ReactIR to track intermediate formation and adjust parameters dynamically.
- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve sustainability .
Contradiction Handling
Q. How to address conflicting solubility data in different buffers?
- pH-dependent studies : Measure solubility in PBS (pH 7.4) vs. acetate (pH 4.5) to assess ionization effects.
- Co-solvents : Test DMSO or PEG-400 at ≤1% to mimic biological assay conditions.
- DLS (Dynamic Light Scattering) : Confirm absence of aggregates (>500 nm particles) that may skew readings .
Advanced Characterization
Q. What techniques elucidate the (Z)-ethylidene configuration?
- NOESY NMR : Detect spatial proximity between the ethylidene methyl group and adjacent protons.
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry.
- UV-Vis : Compare λ shifts with (E)-isomer controls (typically Δλ ~15–20 nm) .
Biological Evaluation
Q. How to design in vivo studies for pharmacokinetic profiling?
- Dosing routes : Compare oral vs. IV administration in rodents to calculate bioavailability (F%).
- LC-MS/MS : Quantify plasma concentrations over 24h to derive t, C, and AUC.
- Tissue distribution : Use radiolabeled compound (e.g., C) to assess brain penetration or off-target accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
